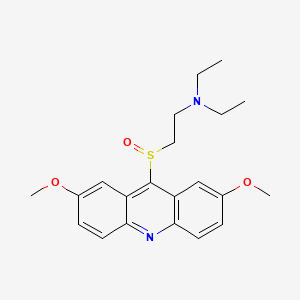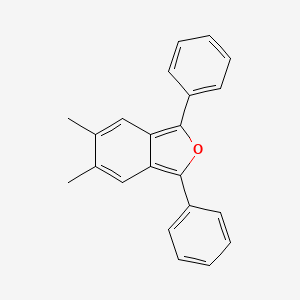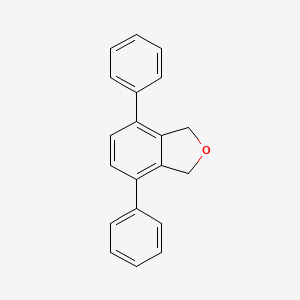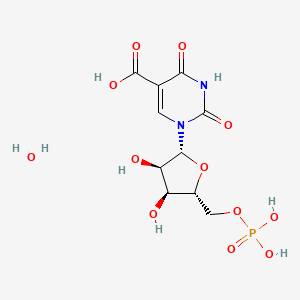
2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide is a heterocyclic compound known for its diverse biological activities. It contains a nitrofuran moiety, which is a key structural component in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurazone derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitrofurazone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazine-carbothioamide derivatives.
Aplicaciones Científicas De Investigación
2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other bioactive molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can induce apoptosis in cancer cells and inhibit the growth of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of 2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide.
Nitrofurazone: A nitrofuran derivative with similar antimicrobial properties.
Thiosemicarbazide derivatives: Compounds with similar structural features and biological activities
Uniqueness
This compound is unique due to its combination of the nitrofuran and hydrazine-carbothioamide moieties, which confer both antimicrobial and anticancer properties. Its ability to generate ROS and induce oxidative stress makes it a potent agent in various biological applications .
Propiedades
| 90850-30-9 | |
Fórmula molecular |
C5H6N4O3S |
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
[(5-nitrofuran-2-yl)amino]thiourea |
InChI |
InChI=1S/C5H6N4O3S/c6-5(13)8-7-3-1-2-4(12-3)9(10)11/h1-2,7H,(H3,6,8,13) |
Clave InChI |
PWHFMNHHDUSFJE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)


![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

